molecular formula C14H12Br2 B14145739 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl CAS No. 90865-68-2

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl

Cat. No.: B14145739
CAS No.: 90865-68-2
M. Wt: 340.05 g/mol
InChI Key: KJPBHWPECBAAAA-UHFFFAOYSA-N
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Description

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and two methyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 6,6’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biphenyl derivatives with different substituents .

Mechanism of Action

The mechanism by which 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

90865-68-2

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene

InChI

InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3

InChI Key

KJPBHWPECBAAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C

Origin of Product

United States

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